2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride
Overview
Description
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride is a deuterated derivative of benzene-1,4-dicarbonyl chloride. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride typically involves the deuteration of benzene-1,4-dicarbonyl chloride. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetradeuteriobenzene-1,4-diamine or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Diamines and other reduced derivatives.
Oxidation Reactions: Dicarboxylic acids.
Scientific Research Applications
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of deuterated polymers and materials for studying reaction mechanisms and kinetics.
Biology: Employed in the development of deuterated drugs to improve metabolic stability and reduce toxicity.
Medicine: Utilized in the design of deuterated pharmaceuticals with enhanced pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride involves its interaction with various molecular targets and pathways. The incorporation of deuterium atoms can influence the compound’s reactivity and stability, leading to altered reaction kinetics and product distributions. In biological systems, deuterated compounds often exhibit slower metabolic degradation, which can enhance their therapeutic efficacy and reduce side effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl chloride: A fluorinated analogue with different electronic properties.
2,3,5,6-Tetramethylbenzene-1,4-dicarbonyl chloride: A methylated derivative with altered steric and electronic characteristics.
2,3,5,6-Tetrahydroxybenzene-1,4-dicarbonyl chloride: A hydroxylated compound with different reactivity.
Uniqueness
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for studying isotope effects, reaction mechanisms, and developing deuterated drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEJRKJRKIFVNY-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])C(=O)Cl)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584374 | |
Record name | (~2~H_4_)Benzene-1,4-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129775-07-1 | |
Record name | (~2~H_4_)Benzene-1,4-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129775-07-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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